[(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate
Description
This compound belongs to the class of conjugated dienyl azanium salts with a perchlorate counterion. Its structure features a dimethylamino group at position 5 and a methyl substituent at position 3 of the penta-2,4-dien-1-ylidene backbone. The perchlorate (ClO₄⁻) counterion contributes to its stability in polar solvents and solid-state ionic interactions.
Properties
IUPAC Name |
[(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dienylidene]-dimethylazanium;perchlorate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.ClHO4/c1-10(6-8-11(2)3)7-9-12(4)5;2-1(3,4)5/h6-9H,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFIUVSBQRMTCH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=[N+](C)C)C=CN(C)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=[N+](C)C)/C=C/N(C)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dimethylamine and methylpenta-2,4-dienal.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving solvents like ethanol or N,N-dimethylformamide (DMF) to facilitate the reaction.
Catalysts and Reagents: Potassium hydroxide is commonly used as a base to promote the reaction, while perchloric acid is added to form the perchlorate salt.
Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
[(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as halides or amines, to form substituted products.
Addition: Addition reactions with electrophiles, such as acids or alkyl halides, can lead to the formation of addition products.
Scientific Research Applications
[(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a fluorescent probe.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of [(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins or enzymes, modulating their activity and leading to various biological effects.
Pathways: It can influence cellular signaling pathways, such as those involved in oxidative stress, apoptosis, or inflammation, thereby exerting its effects on cells and tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Conjugated Dienyl Systems
a. (2E,4E)-5-[4-(Dimethylamino)phenyl]penta-2,4-dienal ()
- Structure : Shares the conjugated dienyl backbone but replaces the azanium-perchlorate moiety with an aldehyde group.
- Molecular Weight : 183.21 g/mol (vs. ~300–600 g/mol for azanium perchlorates).
- Key Differences : The absence of a charged azanium group and perchlorate counterion reduces polarity and solubility in aqueous media.
b. Methyl (2Z,4E)-5-(4-chlorophenyl)-3-(dioxaborolan-2-yl)penta-2,4-dienoate ()
- Structure : Contains a boron-containing dioxaborolane group and ester functionality.
- Spectral Data : ¹H NMR (CDCl₃) shows distinct coupling constants (e.g., δ 8.33, J = 16.2 Hz) due to the (2Z,4E) configuration .
- Reactivity : Boron groups enable Suzuki-Miyaura cross-coupling, unlike the azanium-perchlorate compound, which likely participates in ionic or acid-base reactions.
c. 2-[(1E,3E)-5-(Indol-2-ylidene)-1,3-pentadienyl]-3,3-dimethylindolium perchlorate ()
- Structure : Features an indole-based conjugated system with two dimethyl groups and a perchlorate counterion.
- Molecular Weight : 607.15 g/mol (vs. lower MW for the target compound, assuming fewer aromatic substituents).
Perchlorate Salts with Heterocyclic Cores
a. 3-(Dimethylamino)-5-phenyl-1,2,4-dithiazolium perchlorate ()
- Structure: A thiadiazolium ring with dimethylamino and phenyl substituents, paired with perchlorate.
- Reactivity : Reacts with NaN₃ or KNCO to yield thiadiazoles via elimination (e.g., CO or N₂ loss) .
- Counterion Role : Perchlorate stabilizes the cationic core but may pose explosion risks under harsh conditions.
b. 5-(Dimethylamino)-3-phenyl-1,2,4-thiadiazole ()
- Product of Perchlorate Salt Reactivity : Formed via nucleophilic attack on the parent perchlorate salt.
- Stability : Neutral thiadiazoles lack ionic interactions, enhancing thermal stability compared to azanium-perchlorate salts.
Substituent Effects on Physicochemical Properties
Biological Activity
The compound [(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate (CAS Number: 6188-74-5) is a derivative of a class of organic compounds known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₈H₁₂N₂ClO₄, with a molecular weight of approximately 136.194 g/mol. The structure features a dimethylamino group that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂ClO₄ |
| Molecular Weight | 136.194 g/mol |
| CAS Number | 6188-74-5 |
Research indicates that compounds similar to [(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The dimethylamino group is particularly important for enhancing solubility and bioavailability, allowing for better interaction with cellular components.
Key Mechanisms:
- Enzyme Inhibition: Compounds in this class may inhibit specific enzymes that play roles in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: These compounds can act as ligands for various receptors, influencing physiological responses such as neurotransmission and hormonal regulation.
Cytotoxicity
Studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines. For instance, the compound's structure suggests potential activity against tumor cells by inducing apoptosis or inhibiting proliferation.
Case Studies
- Hepatocellular Carcinoma: A study demonstrated that compounds with similar structures caused a dose-dependent loss of DNA integrity in liver cells, indicating potential cytotoxicity against hepatocellular carcinoma cells. The mechanism involved the induction of oxidative stress and subsequent cell death pathways .
- Neuroprotective Effects: Research has indicated that dimethylamino derivatives may provide neuroprotective effects in models of neurodegeneration by modulating neurotransmitter levels and reducing oxidative damage.
Pharmacological Applications
Given its biological activity, [(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dien-1-ylidene]dimethylazanium perchlorate holds promise for various therapeutic applications:
- Cancer Therapy: Potential use as an anticancer agent due to its cytotoxic effects on tumor cells.
- Neuroprotection: Possible application in treating neurodegenerative diseases by protecting neuronal cells from damage.
- Metabolic Disorders: The compound may also influence metabolic pathways and has been studied in the context of diabetes and obesity management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
